molecular formula C14H10F3NO B1463301 3-Methyl-2-(2-trifluoromethylbenzoyl)pyridine CAS No. 1187165-72-5

3-Methyl-2-(2-trifluoromethylbenzoyl)pyridine

Cat. No.: B1463301
CAS No.: 1187165-72-5
M. Wt: 265.23 g/mol
InChI Key: OSTBBBXORLMKML-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-trifluoromethylbenzoyl)pyridine is a compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol . It is characterized by the presence of a fluorine atom and a pyridine in its structure .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as this compound, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a methyl group at the 3-position and a 2-trifluoromethylbenzoyl group at the 2-position .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) derivatives, such as this compound, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 265.23 g/mol . The presence of a fluorine atom and a pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Luminescent Materials

One area of application for 3-methyl-2-(2-trifluoromethylbenzoyl)pyridine derivatives is in the development of luminescent materials. For instance, complexes with pyridine-functionalized N-heterocyclic carbenes have been synthesized, showing blue-green luminescence. These materials exhibit unique emission wavelengths and photoluminescence lifetimes, highlighting their potential in creating luminescent probes or components in optoelectronic devices (Li et al., 2012).

Chemosensory Materials

Polyfluorenes incorporating pyridine and benzimidazole groups demonstrate significant responsiveness to metal ions and protons. Their fluorescence can be substantially quenched by certain metal ions, indicating applications in chemosensory materials for detecting metal contamination or for use in analytical chemistry (Du et al., 2007).

Electroluminescence in OLEDs

The synthesis of iridium(III) complexes with pyrazol-pyridine ligands, where this compound derivatives could potentially serve as analogs, has led to orange-red emitters for OLED applications. These complexes exhibit high phosphorescence quantum yields and have enabled devices to achieve remarkable external quantum efficiencies, suggesting their suitability for high-performance OLEDs (Su et al., 2021).

Catalytic Applications

Ruthenium(II) carbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes have been prepared, demonstrating the influence of carbene ligands on catalytic activities. These complexes show efficiency in transfer hydrogenation reactions, indicating the role of this compound derivatives in catalysis and potential applications in synthetic organic chemistry (Li et al., 2011).

High-Performance Polymers

New fluorinated polyamides containing pyridine and sulfone moieties have been synthesized, showing excellent solubility, thermal stability, and mechanical properties. These polymers, derived from diamines that might relate to this compound, offer promising applications in high-performance materials for aerospace, electronics, and automotive industries (Liu et al., 2013).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives, such as 3-Methyl-2-(2-trifluoromethylbenzoyl)pyridine, has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

(3-methylpyridin-2-yl)-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-5-4-8-18-12(9)13(19)10-6-2-3-7-11(10)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTBBBXORLMKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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